molecular formula C16H25NO4SSi B590264 3-(tert-Butyldimethylsilyloxy)-2-hydroxy-2-O-tosyl-propanenitrile CAS No. 1079950-23-4

3-(tert-Butyldimethylsilyloxy)-2-hydroxy-2-O-tosyl-propanenitrile

Cat. No. B590264
CAS RN: 1079950-23-4
M. Wt: 355.524
InChI Key: PIXYABSVURGQOD-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a tert-butyldimethylsilyloxy group . This group is often used in organic synthesis as a protecting group for alcohols .


Synthesis Analysis

While specific synthesis methods for this compound were not found, tert-butyldimethylsilyloxy groups are typically introduced through a reaction with tert-butyldimethylsilyl chloride in the presence of a base .


Chemical Reactions Analysis

The tert-butyldimethylsilyloxy group is often used as a protecting group in organic synthesis. It can be removed under mildly acidic conditions . The tosyl group (toluenesulfonyl) is a good leaving group and can be displaced in nucleophilic substitution reactions.

Scientific Research Applications

Organosilicon Compound Synthesis and Applications

Organosilicon compounds, such as polydimethylsiloxane, are widely used in various applications due to their unique properties including thermal stability, low toxicity, and hydrophobicity. These compounds find extensive use in medical devices, elastomers, antifoaming agents, heat-resistant lubricants, fire retardants, cosmetics, and other domestic applications. The synthesis and characterization of these compounds involve complex chemical processes, often focusing on achieving specific functional groups or structures for targeted applications. The comprehensive review by Zaman et al. (2019) details the synthesis, characterization, surface modifications, and formation of vital biodegradable films/membranes of polydimethylsiloxane and its copolymers, highlighting the broad utility of organosilicon compounds in modern research and manufacturing (Zaman et al., 2019).

Fuel Additives and Environmental Impact

Methyl tert-butyl ether (MTBE) and related ethers are significant in the context of fuel additives, used to improve fuel performance and reduce emissions. The production, environmental fate, and biodegradation of such ethers are critical areas of research, given their potential environmental impact. Pulyalina et al. (2020) discuss the application of polymer membranes for the purification of MTBE, a fuel oxygenate additive, emphasizing pervaporation as a highly selective membrane process for separating organic mixtures, including the azeotropic methanol/MTBE mixture. This highlights ongoing efforts to develop more efficient and environmentally friendly methods for producing and recovering fuel additives (Pulyalina et al., 2020).

Future Directions

The future directions for this compound are not clear without more context. It could potentially be used in the synthesis of other complex organic molecules, depending on its reactivity and stability .

properties

IUPAC Name

[2-[tert-butyl(dimethyl)silyl]oxy-1-cyanoethyl] 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO4SSi/c1-13-7-9-15(10-8-13)22(18,19)21-14(11-17)12-20-23(5,6)16(2,3)4/h7-10,14H,12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIXYABSVURGQOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC(CO[Si](C)(C)C(C)(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO4SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747268
Record name 2-{[tert-Butyl(dimethyl)silyl]oxy}-1-cyanoethyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1079950-23-4
Record name 2-{[tert-Butyl(dimethyl)silyl]oxy}-1-cyanoethyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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